molecular formula C14H12N2O3 B11530740 4-Methyl-2-[(pyridin-4-ylcarbonyl)amino]benzoic acid

4-Methyl-2-[(pyridin-4-ylcarbonyl)amino]benzoic acid

Cat. No.: B11530740
M. Wt: 256.26 g/mol
InChI Key: ZIAKLOINNVFMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(pyridine-4-amido)benzoic acid is a compound of significant interest in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridine-4-amido)benzoic acid typically involves the reaction of 2-amino-4-methylpyridine with benzoic acid. The reaction is facilitated by the presence of a copper catalyst and is carried out at elevated temperatures (around 150°C). The reaction mixture is then treated with hydrochloric acid, followed by filtration and drying to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(pyridine-4-amido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(pyridine-4-amido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridine-4-amido)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target enzymes and receptors involved in disease pathways. The compound’s amide and pyridine groups play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(pyridine-4-amido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of pharmacologically active compounds sets it apart from other similar compounds.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-methyl-2-(pyridine-4-carbonylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-2-3-11(14(18)19)12(8-9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

ZIAKLOINNVFMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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